molecular formula C32H48N2O7 B8116021 Bis-BCN-PEG3-diamide

Bis-BCN-PEG3-diamide

Cat. No.: B8116021
M. Wt: 572.7 g/mol
InChI Key: GQTSPAHINKYTJN-UHFFFAOYSA-N
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Description

Bis-BCN-PEG3-diamide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains two bicyclo[6.1.0]nonyne (BCN) groups, which are highly reactive towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC). This compound is widely used in bioconjugation and click chemistry due to its high reactivity and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-BCN-PEG3-diamide is synthesized through a series of chemical reactions involving the introduction of BCN groups to a PEG3-diamide backbone. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Mechanism of Action

The mechanism of action of Bis-BCN-PEG3-diamide involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN groups in the compound react with azide groups to form triazole linkages. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for bioconjugation and click chemistry applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-BCN-PEG3-diamide is unique due to its specific PEG3 spacer, which enhances solubility and reduces steric hindrance in bioconjugation reactions. Its high purity and reactivity make it a preferred choice for various scientific and industrial applications .

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O7/c35-31(23-40-21-29-25-9-5-1-2-6-10-26(25)29)33-13-15-37-17-19-39-20-18-38-16-14-34-32(36)24-41-22-30-27-11-7-3-4-8-12-28(27)30/h25-30H,5-24H2,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSPAHINKYTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCC(=O)NCCOCCOCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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